Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans- Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-
Brand Name: Vulcanchem
CAS No.:
VCID: VC19083920
InChI: InChI=1S/C10H13BrClN3O/c11-8-5-13-10(12)15-9(8)14-6-1-3-7(16)4-2-6/h5-7,16H,1-4H2,(H,13,14,15)
SMILES:
Molecular Formula: C10H13BrClN3O
Molecular Weight: 306.59 g/mol

Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-

CAS No.:

Cat. No.: VC19083920

Molecular Formula: C10H13BrClN3O

Molecular Weight: 306.59 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans- -

Specification

Molecular Formula C10H13BrClN3O
Molecular Weight 306.59 g/mol
IUPAC Name 4-[(5-bromo-2-chloropyrimidin-4-yl)amino]cyclohexan-1-ol
Standard InChI InChI=1S/C10H13BrClN3O/c11-8-5-13-10(12)15-9(8)14-6-1-3-7(16)4-2-6/h5-7,16H,1-4H2,(H,13,14,15)
Standard InChI Key OGSYMTHIDHBELA-UHFFFAOYSA-N
Canonical SMILES C1CC(CCC1NC2=NC(=NC=C2Br)Cl)O

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Architecture

The compound trans-4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]cyclohexanol (molecular formula: C₁₀H₁₂BrClN₃O; molecular weight: 313.59 g/mol) features a pyrimidine ring substituted with bromine and chlorine at positions 5 and 2, respectively. The amino group at position 4 of the pyrimidine is linked to a trans-configured cyclohexanol moiety. This stereochemistry is critical for its biological activity, as evidenced by comparative studies on cis- and trans-isomers in kinase inhibition .

The cyclohexanol group adopts a chair conformation, with the hydroxyl group equatorial to minimize steric strain. X-ray crystallography of analogous compounds reveals that the hydroxyl group forms hydrogen bonds with kinase active-site residues, such as Lys93 in c-Jun N-terminal kinase (JNK3) . The halogen substituents (Br and Cl) enhance electron-withdrawing effects, stabilizing the pyrimidine ring and modulating its interactions with hydrophobic pockets in target proteins .

Synthetic Routes and Structural Optimization

Challenges in Optimization

Early synthetic attempts faced challenges with low yields due to steric hindrance from the cyclohexanol group. Modifications such as microwave-assisted synthesis (100°C, 30 min) improved yields to 65–75% . Additionally, replacing polar aprotic solvents (e.g., DMF) with toluene reduced side reactions .

Structure-Activity Relationships (SAR)

Role of the Cyclohexanol Moiety

The trans-cyclohexanol group is indispensable for target binding. Replacing it with a cis-cyclohexanol or tetrahydrofuran ring reduced JNK3 inhibition by 9-fold (Table 1) . The hydroxyl group forms a hydrogen bond with Lys93, while the cyclohexyl ring engages in hydrophobic interactions with Val78 and Leu148 in JNK3 .

Table 1. Impact of Cyclohexanol Modifications on JNK3 Inhibition

CompoundSubstituentIC₅₀ (nM)
Target Compoundtrans-OH15
Analog 7Tetrahydrofuran135
Analog 8N-Methylpiperidine>10,000

Halogen Effects

The 5-bromo and 2-chloro substituents enhance binding affinity by:

  • Increasing π-stacking interactions with Phe170 in JNK3.

  • Reducing metabolic oxidation via steric shielding of the pyrimidine ring .
    Removal of either halogen (e.g., 5-H or 2-H analogs) resulted in IC₅₀ values >1,000 nM .

Analytical Characterization

ParameterValue
Molecular Weight456.58 g/mol
HPLC Purity98.12%
¹H NMR ConsistencyConfirmed

Pharmacological Profile

Kinase Inhibition and Selectivity

In biochemical assays, trans-4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]cyclohexanol inhibits JNK3 with an IC₅₀ of 15 nM, demonstrating >500-fold selectivity over p38 MAP kinase . This selectivity arises from steric complementarity with JNK3’s larger ATP-binding pocket .

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